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Compound of Interest

Compound Name: Sulfo-Cy7.5 carboxylic acid

Cat. No.: B12377632

Audience: Researchers, scientists, and drug development professionals.

Introduction Sulfo-Cy7.5 is a water-soluble, near-infrared (NIR) fluorescent dye widely used for
biological imaging.[1] Its fluorescence in the NIR window (typically 700-900 nm) provides
significant advantages for cellular and deep-tissue imaging, including reduced light scattering
and minimal background autofluorescence from biological samples.[2] The Sulfo-Cy7.5
carboxylic acid derivative is a versatile precursor for creating targeted probes.[3][4] The
terminal carboxylic acid group allows for covalent conjugation to biomolecules, most commonly
to primary amines on proteins such as antibodies.[3]

This application note provides a detailed methodology for targeted cell staining. It is important
to note that Sulfo-Cy7.5 carboxylic acid itself does not directly stain cells. Instead, it must first
be chemically activated to create an amine-reactive intermediate, which is then used to label a
targeting molecule (e.g., an antibody). This labeled antibody subsequently delivers the
fluorophore to the desired cellular structure. The most common activation method involves a
two-step reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS
(N-hydroxysulfosuccinimide) to form a semi-stable, amine-reactive Sulfo-NHS ester.[5][6]

Principle of the Method The process involves two primary stages:

e Bioconjugation: The carboxylic acid on the Sulfo-Cy7.5 dye is activated using EDC and
Sulfo-NHS. EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea
intermediate.[7] This intermediate can then react with Sulfo-NHS to create a more stable
Sulfo-NHS ester, which is less susceptible to hydrolysis in agueous solutions than the O-
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acylisourea intermediate.[5][6] This activated dye is then covalently coupled to a primary
amine (e.g., the side chain of a lysine residue) on a targeting antibody, forming a stable
amide bond.[8]

o Immunofluorescent Cell Staining: The resulting Sulfo-Cy7.5-antibody conjugate is purified to
remove unconjugated dye. It is then used in a standard immunofluorescence protocol to
specifically label target antigens on or within cells for analysis by fluorescence microscopy or
flow cytometry.[1][2]

Bioconjugation

Cell Staining & Imaging
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Caption: High-level workflow for targeted cell staining.

Protocol 1: Covalent Conjugation of Sulfo-Cy7.5
Carboxylic Acid to an Antibody

This protocol details the activation of the dye and subsequent conjugation to a standard IgG
antibody.

Materials and Reagents
e Sulfo-Cy7.5 carboxylic acid
o Antibody of interest (in an amine-free buffer like PBS)

o EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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e Sulfo-NHS (N-hydroxysulfosuccinimide)

o Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[7]
o Reaction Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 8.3-8.5[9]

e Anhydrous Dimethyl Sulfoxide (DMSO)

e Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[10]

e Microcentrifuge tubes

Experimental Protocol

1. Antibody Preparation:

e The antibody must be in an amine-free buffer (e.g., PBS, pH 7.2-7.4). Buffers containing
primary amines, such as Tris, will compete in the reaction and must be removed.[9]

« If necessary, perform a buffer exchange using a desalting spin column or dialysis.
» Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[10][11]
2. Reagent Preparation:

e Sulfo-Cy7.5 Stock: Prepare a 10 mM stock solution of Sulfo-Cy7.5 carboxylic acid in
anhydrous DMSO.

o EDC/Sulfo-NHS Solution: Immediately before use, prepare a solution containing 2 mM EDC
and 5 mM Sulfo-NHS in Activation Buffer.[5] This solution is not stable and should be used
promptly.

3. Activation of Sulfo-Cy7.5 Carboxylic Acid:
o Combine the Sulfo-Cy7.5 stock solution with the EDC/Sulfo-NHS solution.

 Incubate the mixture for 15 minutes at room temperature, protected from light, to form the
Sulfo-NHS ester.[7]
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. Conjugation Reaction:

Adjust the pH of the antibody solution to 8.3-8.5 by adding a calculated volume of Reaction
Buffer. This pH is optimal for the reaction between the NHS ester and primary amines.[9]

Add the activated Sulfo-Cy7.5 NHS ester solution to the antibody solution. A molar dye-to-
antibody ratio of 10:1 to 20:1 is a good starting point for optimization.[9]

Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.

[°]
. Purification of the Conjugate:

Prepare a desalting spin column according to the manufacturer's instructions to remove
unconjugated dye and reaction byproducts.[10]

Apply the reaction mixture to the equilibrated column.
Centrifuge to collect the purified Sulfo-Cy7.5-antibody conjugate.[12]

The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term
storage. Adding a stabilizer like 0.1% BSA is recommended for long-term storage.[10]
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Caption: EDC/Sulfo-NHS activation and conjugation chemistry.

Quantitative Data Summary for Protocol 1
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Parameter

Recommended Value

Notes

Higher concentrations can

Antibody Concentration 2-10 mg/mL improve labeling efficiency.[10]
[11]
o Optimal for EDC/Sulfo-NHS
Activation Buffer pH 4.7 -6.0 o )
activation reaction.[7]
] ) Optimal for NHS ester reaction
Conjugation Buffer pH 8.3-8.5 ) ] ]
with primary amines.[9]
A 10-fold molar excess over
EDC Concentration 2 mM protein is a common starting
point.[5]
. Used to stabilize the EDC-
Sulfo-NHS Concentration 5 mM ) ) )
activated intermediate.[5]
Starting point; should be
Dye:Antibody Molar Ratio 10:1to 20:1 optimized for desired Degree
of Labeling (DOL).[9]
Activation Time 15 minutes At room temperature.[7]
) ] i At room temperature,
Conjugation Time 1 hour

protected from light.[9]

Protocol 2: Inmunofluorescent Staining of Cells

This protocol provides a general guideline for staining fixed and permeabilized cells with the

Sulfo-Cy7.5-antibody conjugate.

Materials and Reagents

 Purified Sulfo-Cy7.5-antibody conjugate (from Protocol 1)

o Cells seeded on glass-bottom dishes or coverslips

¢ Phosphate-Buffered Saline (PBS), pH 7.4
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» Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
» Permeabilization Buffer: 0.1% Triton X-100 in PBS

» Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% Fetal Bovine Serum (FBS) in
PBS|[2]

o Fluorescence microscope with appropriate NIR filter sets (e.g., Cy7 filter)[13]
Experimental Protocol

1. Cell Preparation:

e Seed cells on imaging dishes or coverslips to achieve 50-70% confluency.[14]
o Wash cells briefly with PBS.

o Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

» Wash the cells three times with PBS for 5 minutes each.

« If the target antigen is intracellular, permeabilize the cells by incubating with Permeabilization
Buffer for 10 minutes.

2. Blocking:

 Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific
antibody binding.

3. Staining:

» Dilute the Sulfo-Cy7.5-antibody conjugate to the desired working concentration in Blocking
Buffer. The optimal concentration (typically 1-10 pg/mL) should be determined empirically.

o Remove the Blocking Buffer and add the diluted conjugate solution to the cells.
 Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

4. Washing:
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to remove unbound conjugate.[14]

(62}

. Imaging:

Add fresh PBS or a suitable mounting medium to the cells.

Remove the conjugate solution and wash the cells three times with PBS for 5 minutes each

Image the cells using a fluorescence microscope equipped with filters appropriate for Sulfo-

Cy7.5 (Excitation: ~788 nm, Emission: ~808 nm).[15] Acquire both NIR and brightfield
images for morphological reference.[14]

Quantitative Data Summary for Protocol 2

Parameter

Recommended Value

Notes

Optimal for imaging individual

Cell Confluency 50 - 70%
cells.[14]
o ) ) Using 4% PFA at room
Fixation Time 15 minutes
temperature.
Using 0.1% Triton X-100, if
Permeabilization Time 10 minutes required for intracellular
targets.
Blocking Time 1 hour At room temperature.
) ) Must be optimized for the
Conjugate Concentration 1-10 pg/mL

specific antibody and cell type.

Staining Incubation Time

1-2 hours (RT) or Overnight
(4°C)

Longer incubation may
increase signal but also

potential background.

Wash Steps

3 X 5 minutes

Using PBS to remove unbound
antibodies.[14]

Imaging Excitation/Emission

~788 nm/ ~808 nm

Use appropriate NIR laser

lines and emission filters.[15]
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Applications The successful conjugation of Sulfo-Cy7.5 to targeting molecules enables a wide
range of applications in biomedical research.[15] These include high-resolution fluorescence
microscopy, precise cell sorting via flow cytometry, and in vivo deep-tissue imaging due to the
excellent tissue penetration of NIR light.[1][15] This methodology provides a robust framework
for creating specific, brightly fluorescent probes for advanced cellular analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12377632#cell-staining-with-sulfo-cy7-5-carboxylic-
acid-method]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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